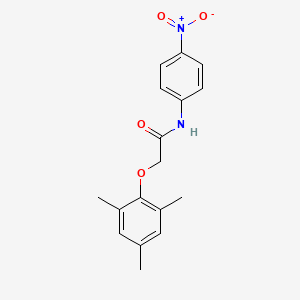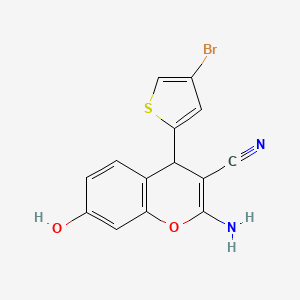![molecular formula C18H22O3 B5136824 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as Bisoprolol, is a beta-blocker drug that is commonly used in the treatment of hypertension, angina, and heart failure. Beta-blockers work by blocking the action of adrenaline and noradrenaline, which are hormones that increase heart rate and blood pressure. Bisoprolol is a highly selective beta-1 blocker, which means that it targets the beta-1 receptors in the heart, resulting in a decrease in heart rate and blood pressure.
作用機序
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene works by selectively blocking the beta-1 receptors in the heart, which results in a decrease in heart rate and blood pressure. This action reduces the workload on the heart and improves its efficiency. This compound also has antiarrhythmic effects, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can decrease heart rate, blood pressure, and cardiac output. It can also increase the ejection fraction, which is a measure of the heart's pumping efficiency. This compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to have antioxidant effects, which can help to protect the heart from damage.
実験室実験の利点と制限
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective beta-1 blocker, which means that it has fewer side effects than non-selective beta-blockers. Another advantage is that it has a long half-life, which allows for once-daily dosing. However, one limitation is that it is not suitable for use in animal studies due to its high selectivity for beta-1 receptors in humans.
将来の方向性
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene. One area of research is the potential use of this compound in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. Another area of research is the investigation of this compound's effects on exercise performance, cognitive function, and anxiety. Additionally, there is a need for further research into the anti-inflammatory and antioxidant effects of this compound, and how these effects may be beneficial in the treatment of cardiovascular diseases.
合成法
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenol with 3-chloropropyl chloride to produce 1-(3-chloropropoxy)-2,3-dimethylbenzene. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to produce the final product, this compound.
科学的研究の応用
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been extensively studied for its therapeutic effects in the treatment of hypertension, angina, and heart failure. It has also been investigated for its potential use in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. In addition, this compound has been studied for its effects on exercise performance, cognitive function, and anxiety.
特性
IUPAC Name |
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-11-16(15(14)2)20-12-7-13-21-18-10-5-4-9-17(18)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POENUMJCCHTPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136756.png)

![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)

![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)
![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5136837.png)
![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
